N,N-Bis(2-hydroxypropyl)aniline CAS number 3077-13-2
N,N-Bis(2-hydroxypropyl)aniline CAS number 3077-13-2
An In-depth Technical Guide to N,N-Bis(2-hydroxypropyl)aniline (CAS 3077-13-2)
Executive Summary
N,N-Bis(2-hydroxypropyl)aniline, identified by CAS number 3077-13-2, is a bifunctional organic compound that has become indispensable in the fields of polymer chemistry and material science.[1] Also known as 1,1'-(phenylimino)di-2-propanol, its unique molecular architecture, featuring a central aniline core flanked by two secondary hydroxyl groups, provides a versatile platform for complex chemical syntheses.[1][2] This guide offers a comprehensive technical overview of its synthesis, core applications as a polymer chain extender and curing agent, and critical safety and handling protocols, designed for researchers, scientists, and professionals in drug development and material science.
Physicochemical Properties & Specifications
N,N-Bis(2-hydroxypropyl)aniline is a colorless to light yellow clear liquid under standard conditions.[2][3] Its bifunctionality, stemming from the tertiary amine and dual hydroxyl groups, dictates its reactivity and utility in various industrial processes.[1]
Table 1: Key Physicochemical Properties of N,N-Bis(2-hydroxypropyl)aniline
| Property | Value | Source(s) |
| CAS Number | 3077-13-2 | [4][5] |
| Molecular Formula | C₁₂H₁₉NO₂ | [2][4] |
| Molecular Weight | 209.28 g/mol | [2][4] |
| Appearance | Colorless to light yellow clear liquid | [2][3] |
| Boiling Point | 184-185 °C @ 10 Torr; 243 °C (lit.) | [2][4][6] |
| Density | 1.0694 g/cm³ @ 23 °C | [2][4] |
| Refractive Index | 1.5510 - 1.5550 | [2] |
| Flash Point | 132 °C (lit.); 180 °C | [6][7] |
| Purity | Typically >85.0% (GC) | [3][8] |
| Synonyms | 1,1'-(Phenylimino)di-2-propanol, Isonol C-100 | [2][3][9] |
Synthesis Pathway: Propoxylation of Aniline
The primary industrial synthesis of N,N-Bis(2-hydroxypropyl)aniline involves the direct propoxylation of aniline with propylene oxide.[2][10] This reaction is typically performed at elevated temperatures and can be catalyzed to enhance reaction kinetics and yield.
The causality behind this choice of reactants is straightforward: aniline serves as the nucleophilic starting material, and propylene oxide provides the hydroxypropyl groups. The reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbon of the propylene oxide's epoxide ring. This process occurs sequentially, adding two propylene oxide units to the nitrogen atom.
Step-by-Step Synthesis Protocol
-
Reactor Charging: Aniline is charged into a suitable reactor.
-
Inert Atmosphere: The reactor is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Heating: The aniline is heated to the target reaction temperature.
-
Propylene Oxide Addition: A calculated amount of propylene oxide is added continuously over a specified period while maintaining the reaction temperature.[10]
-
Reaction Monitoring: The reaction is monitored by pressure, continuing until the pressure stabilizes, indicating the consumption of propylene oxide.[10]
-
Cooling & Purification: The reaction mixture is cooled. Depending on the required purity, further purification steps like vacuum distillation may be employed.
Caption: Industrial synthesis workflow for N,N-Bis(2-hydroxypropyl)aniline.
Core Applications & Mechanism of Action
The compound's utility is rooted in its bifunctional nature, allowing it to act as a crucial building block in polymerization reactions.[1]
Chain Extender in Polyurethane Synthesis
In the synthesis of polyurethanes (PUs), N,N-Bis(2-hydroxypropyl)aniline serves as a highly effective chain extender and cross-linker.[1][2] PU elastomers are formed by the reaction of a diisocyanate with a polyol. The introduction of this molecule enhances the final polymer's properties.
Mechanism: The two hydroxyl (-OH) groups on the molecule react with isocyanate (-NCO) groups from the prepolymer. This "extends" the polymer chains, building molecular weight. The presence of the rigid benzene ring from the aniline core is incorporated into the polymer backbone, which significantly increases the hardness, tensile strength, and thermal stability of the resulting polyurethane material.[1][11] The tertiary amine on the molecule can also exhibit a catalytic effect on the polyurethane reaction.[11]
Caption: Role as a chain extender in enhancing polyurethane properties.
Curing Agent for Adhesives, Coatings, and Sealants
N,N-Bis(2-hydroxypropyl)aniline also functions as a curing agent or accelerator for epoxy resins.[2][12] The lone pair of electrons on the tertiary nitrogen atom can initiate the polymerization of epoxy groups. This role is crucial in the formulation of high-performance adhesives, coatings, and sealants, where it improves adhesion strength, durability, and chemical resistance.[1][2][12]
Safety, Handling, and Toxicology
As a Senior Application Scientist, ensuring laboratory and industrial safety is paramount. N,N-Bis(2-hydroxypropyl)aniline requires careful handling due to its potential hazards.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as a skin irritant and can cause serious eye irritation or damage.[6][13][14] Some data also suggests it may cause an allergic skin reaction and is suspected of causing genetic defects.[15]
-
GHS Hazard Statements: H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects).[6][14][15]
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation or sensitization.[6] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. A face shield may be required. | To protect against splashes that can cause serious eye damage.[5][6] |
| Skin/Body Protection | Protective clothing, lab coat. | To minimize skin exposure during handling.[6] |
| Respiratory Protection | Use in a well-ventilated area. If vapors or aerosols are generated, use a vapor respirator. | To avoid inhalation which may cause respiratory tract irritation.[5][14] |
Handling and Storage Protocol
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[5][6]
-
Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[5][6]
-
Ignition Sources: Keep away from heat and sources of ignition. Use non-sparking tools.[6]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6] It is recommended to store under an inert gas to prevent oxidation and ensure stability, as the material can be air sensitive.[2][5][16]
Toxicological Insights
While comprehensive toxicological data on the parent compound is not extensively published, the primary concerns are its irritant and sensitization properties.[15] Of significant note for researchers is its potential to form N-nitroso compounds. The precursor amines, including diisopropanolamine, can react with nitrites under certain conditions to form N-nitrosobis(2-hydroxypropyl)amine (ND2HPA).[17] ND2HPA is a potent pancreatic carcinogen in animal models.[17][18] This underscores the importance of avoiding conditions that could lead to nitrosation, such as contact with nitrosating agents (e.g., nitrous acid, nitrites).
Conclusion and Future Outlook
N,N-Bis(2-hydroxypropyl)aniline (CAS 3077-13-2) is a cornerstone chemical for developing high-performance polymers. Its role as a chain extender and curing agent allows for the precise tailoring of material properties, from elastomers to adhesives.[1][2] The market for this compound is projected to grow, driven by the increasing demand for advanced polyurethane and epoxy resin-based materials in the automotive, construction, and electronics industries.[2] Future research may focus on optimizing synthesis processes for higher purity and exploring its utility in emerging fields like advanced composites and biocompatible materials.[2] A thorough understanding of its chemistry, applications, and safety is essential for any scientist or engineer working to innovate in these areas.
References
- N,N-Bis(2-hydroxypropyl)aniline: A Comprehensive Overview. (2025-04-02).
- N,N-Bis(2-hydroxypropyl)aniline: A Versatile Pharmaceutical Intermediate and Polymer Additive - NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-18).
- N,N-BIS(2-HYDROXYPROPYL)ANILINE - Safety Data Sheet - ChemicalBook. (2025-01-04).
- CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents.
- N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2 - Kerton Chemical.
- Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE | lookchem.
- N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2 - ChemicalBook.
- N,N-Bis(2-hydroxypropyl)aniline(DL- and meso- mixture), 25G - P0791-25 - Lab Pro Inc.
- N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2 | Chemsrc. (2025-08-25).
- N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) - CymitQuimica.
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-09-06).
- CAS 3077-13-2: 1,1′-(Phenylimino)bis[2-propanol] - CymitQuimica.
- N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2 | TCI AMERICA.
- 2-Propanol, 1,1'-(phenylimino)bis- | C12H19NO2 | CID 76498 - PubChem.
- N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture).
- Safety Data Sheet - Angene Chemical. (2024-05-20).
- Determination of N-nitrosobis(2-hydroxypropyl)amine in Environmental Samples - PubMed.
- N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) - TCI Chemicals.
- N-Bis(2-hydroxypropyl)nitrosamine | C6H14N2O3 | CID 40828 - PubChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. N,N-Bis(2-hydroxypropyl)aniline (DL- and meso- mixture) [cymitquimica.com]
- 4. N,N-BIS(2-HYDROXYPROPYL)ANILINE CAS#: 3077-13-2 [m.chemicalbook.com]
- 5. N,N-BIS(2-HYDROXYPROPYL)ANILINE | CAS#:3077-13-2 | Chemsrc [chemsrc.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N,N-Bis(2-hydroxypropyl)aniline | 3077-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. labproinc.com [labproinc.com]
- 9. CAS 3077-13-2: 1,1′-(Phenylimino)bis[2-propanol] [cymitquimica.com]
- 10. CN101200432A - Method for synthesizing N,N bis(2-hydroxypropyl) aniline series chain extender - Google Patents [patents.google.com]
- 11. N,N-Bis(2-hydroxypropyl)aniline CAS 3077-13-2--Isonol C-100 [kerton-industry.com]
- 12. Cas 3077-13-2,N,N-BIS(2-HYDROXYPROPYL)ANILINE | lookchem [lookchem.com]
- 13. 2-Propanol, 1,1'-(phenylimino)bis- | C12H19NO2 | CID 76498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. angenechemical.com [angenechemical.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. labsolu.ca [labsolu.ca]
- 17. Determination of N-nitrosobis(2-hydroxypropyl)amine in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Bis(2-hydroxypropyl)nitrosamine | C6H14N2O3 | CID 40828 - PubChem [pubchem.ncbi.nlm.nih.gov]
